

Synthesis and Evaluation of Novel Thiomorpholine Derivatives for Anticancer Drug Discovery

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Compound of Interest

Compound Name: *4-(2-Aminoethyl)thiomorpholine*

Cat. No.: *B112743*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.^{[1][2]} Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, have led to its incorporation into numerous biologically active molecules.^[2] Thiomorpholine derivatives have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.^{[1][3]} This document provides detailed protocols for the synthesis of novel N-aryl-thiazolyl-thiomorpholine derivatives, their evaluation for cytotoxic activity against cancer cell lines, and the investigation of their mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Data Presentation: In Vitro Cytotoxicity of Novel Thiomorpholine Derivatives

The following table summarizes the in vitro anticancer activity of a series of synthesized 4-(4-{{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl}thiomorpholine derivatives against the A549 human lung carcinoma cell line. The half-maximal inhibitory concentration (IC₅₀) is presented as a measure of the cytotoxic potency of each compound.

Compound ID	R (Substitution on Aryl Ring)	IC50 (µM) against A549 Cells ^[4]	IC50 (µM) against L929 (Healthy Fibroblast) Cells ^[4]
3a	H	10.32	>500
3b	4-F	9.85	>500
3c	4-Cl	7.61	>500
3d	4-Br	6.93	>500
3e	4-OCH ₃	8.47	>500
3f	4-CH ₃	3.72	>500
Cisplatin	-	12.50	Not Reported

Notably, all tested compounds demonstrated favorable selectivity towards the cancer cell line, with compound 3f, featuring a 4-methylphenyl substitution, being the most potent derivative.^[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-{{[2-(4-(p-tolyl)thiazol-2-yl)hydrazono]methyl}phenyl}thiomorpholine (Compound 3f)

This protocol describes the synthesis of a novel N-aryl-thiazolyl-thiomorpholine derivative.

Materials:

- Thiomorpholine
- 4-bromobenzaldehyde
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Thiosemicarbazide

- 2-bromo-1-(p-tolyl)ethan-1-one
- Ethanol
- Glacial acetic acid

Procedure:

Step 1: Synthesis of 4-(thiomorpholin-4-yl)benzaldehyde

- To a solution of 4-bromobenzaldehyde (1.0 eq) in DMF, add thiomorpholine (1.2 eq) and K₂CO₃ (2.0 eq).
- Stir the reaction mixture at 80°C for 12 hours.
- After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
- The precipitated solid is filtered, washed with water, and dried to yield 4-(thiomorpholin-4-yl)benzaldehyde.

Step 2: Synthesis of 2-(4-(thiomorpholin-4-yl)benzylidene)hydrazine-1-carbothioamide

- A mixture of 4-(thiomorpholin-4-yl)benzaldehyde (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol is refluxed for 4 hours in the presence of a catalytic amount of glacial acetic acid.
- The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to obtain the thiosemicarbazone intermediate.

Step 3: Synthesis of 4-(4-{{[2-(4-(p-tolyl)thiazol-2-yl)hydrazono]methyl}phenyl}thiomorpholine (Compound 3f)

- A mixture of the thiosemicarbazone intermediate from Step 2 (1.0 eq) and 2-bromo-1-(p-tolyl)ethan-1-one (1.0 eq) in ethanol is refluxed for 6 hours.
- The solid product that forms upon cooling is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure final compound.
- Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized thiomorpholine derivatives on cancer cell lines using the MTT assay.[5][6][7]

Materials:

- A549 (human lung carcinoma) cell line
- RPMI-1640 or DMEM cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Synthesized thiomorpholine derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Humidified CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete growth medium.[5][6] Incubate for 24 hours to allow for cell attachment.[5]
- Compound Treatment: Prepare serial dilutions of the thiomorpholine derivative in the growth medium. After 24 hours of incubation, remove the existing medium and add 100 μ L of the medium containing various concentrations of the test compound.[5] Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).[6]

- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]
- MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. [6]
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 15 minutes.[1]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using suitable software.[5]

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol is used to investigate the effect of the thiomorpholine derivatives on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[8][9]

Materials:

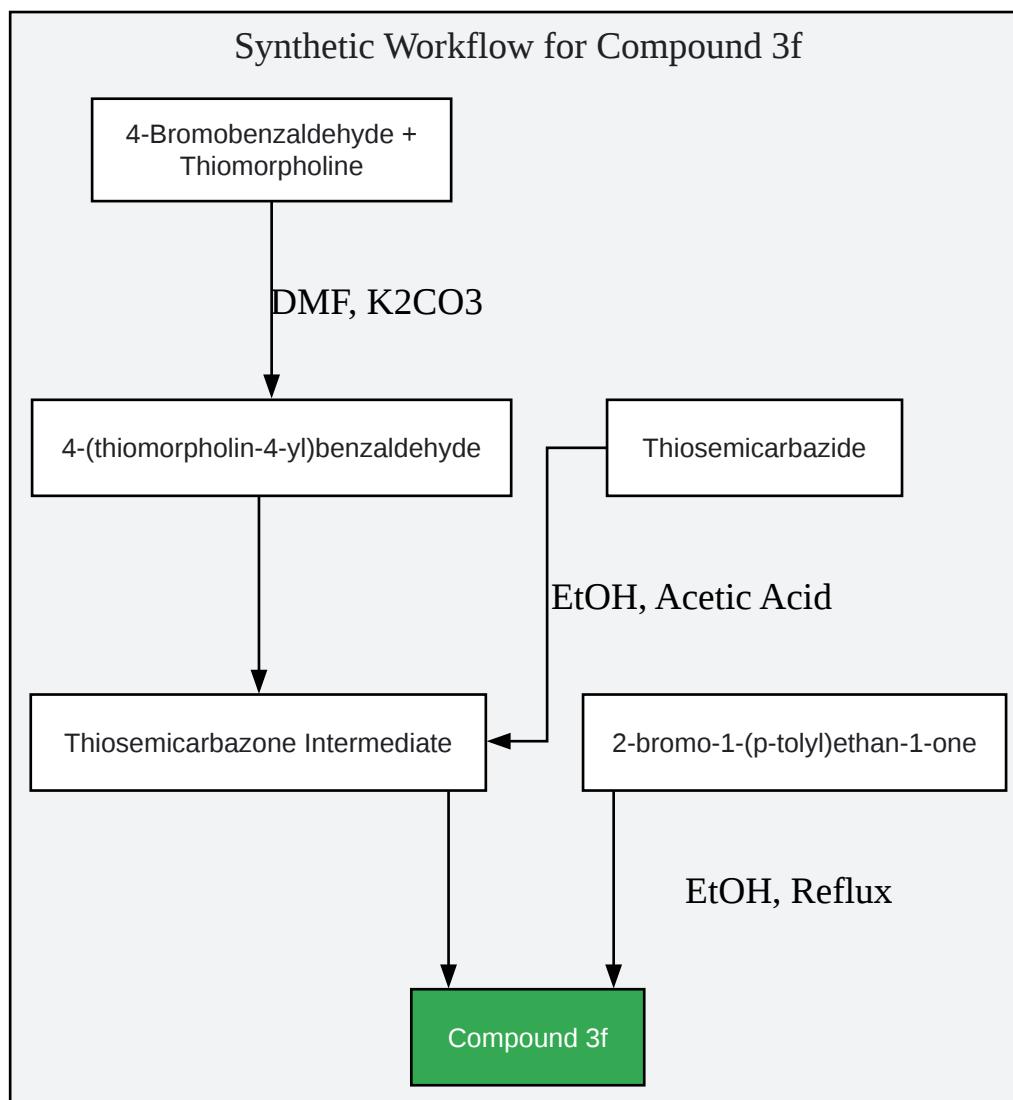
- A549 cells
- Synthesized thiomorpholine derivative
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 ribosomal protein, anti-S6 ribosomal protein)
- HRP-conjugated secondary antibodies
- ECL substrate
- Imaging system

Procedure:

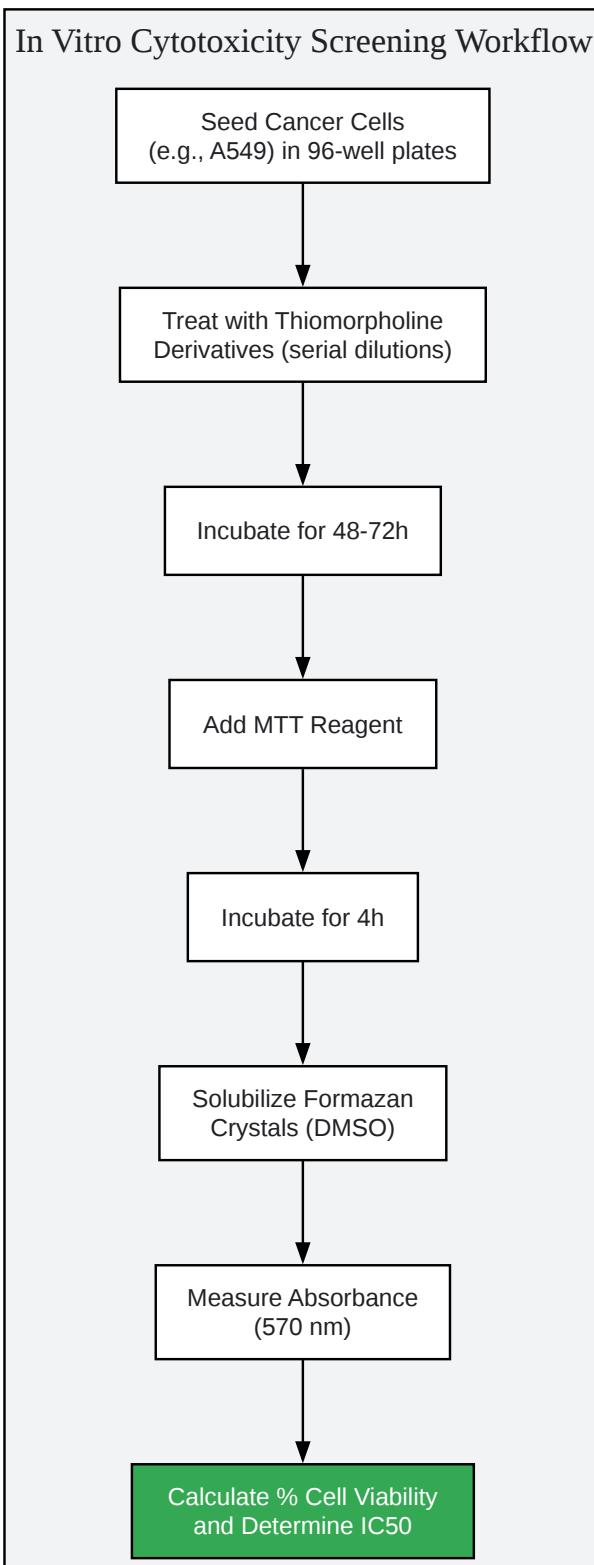
- Cell Treatment and Lysis: Treat A549 cells with the thiomorpholine derivative at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
- Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.^[6] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.^[6]
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.^[6]
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

Visualizations



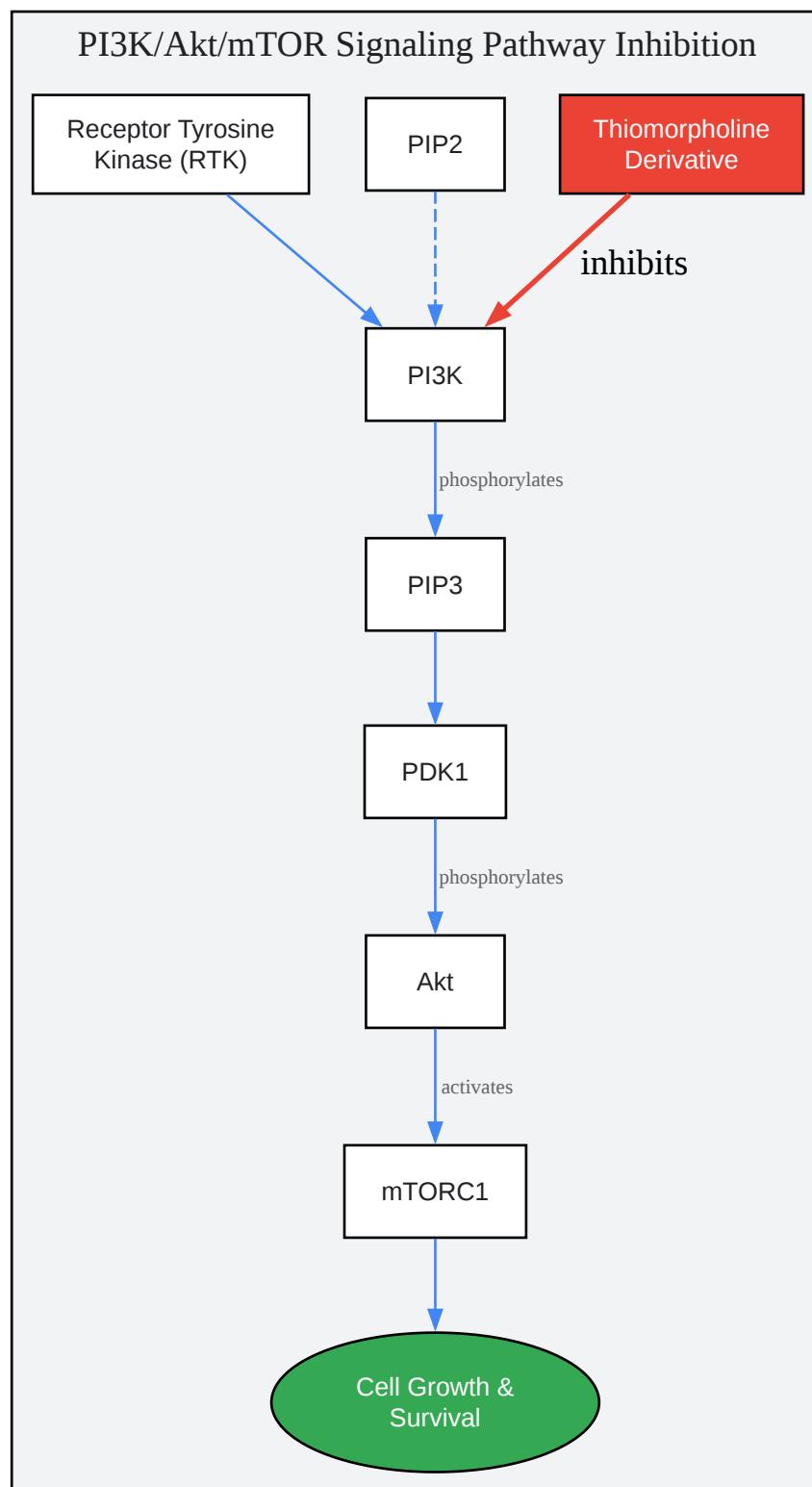
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Caption: Synthetic workflow for the preparation of a novel thiomorpholine derivative.



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Caption: Workflow for the MTT cytotoxicity assay.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.

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